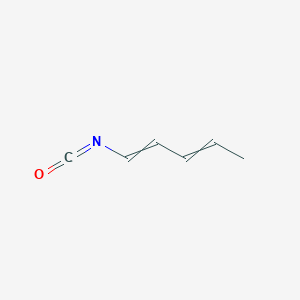
1-Isocyanatopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanatopenta-1,3-diene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a conjugated diene system The conjugated diene system consists of two double bonds separated by a single bond, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanatopenta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of penta-1,3-diene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which subsequently undergoes rearrangement to yield the isocyanate compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanatopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group (-NH₂).
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines (R-NH₂) or alcohols (R-OH) can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas or carbamates.
Scientific Research Applications
1-Isocyanatopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-isocyanatopenta-1,3-diene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and bioconjugation. The conjugated diene system also allows for participation in pericyclic reactions, such as Diels-Alder reactions, which can form cyclic compounds.
Comparison with Similar Compounds
Penta-1,3-diene: A simple conjugated diene without the isocyanate group.
1-Isocyanato-2-butene: A similar compound with an isocyanate group attached to a different diene system.
1-Isocyanato-3-methylbutadiene: A derivative with a methyl group attached to the diene system.
Uniqueness: 1-Isocyanatopenta-1,3-diene is unique due to the combination of the isocyanate group and the conjugated diene system. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
65899-54-9 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-isocyanatopenta-1,3-diene |
InChI |
InChI=1S/C6H7NO/c1-2-3-4-5-7-6-8/h2-5H,1H3 |
InChI Key |
SAQICKJVFSPDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















